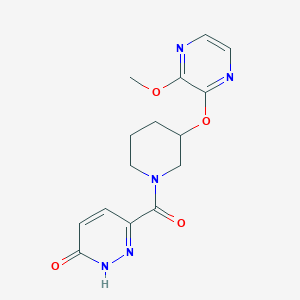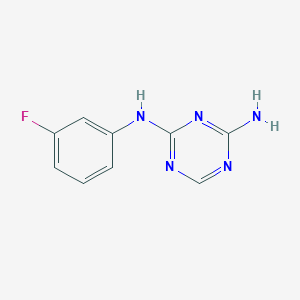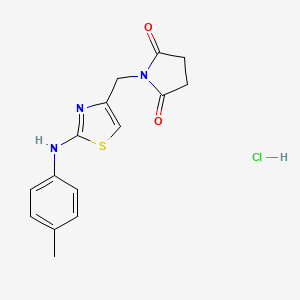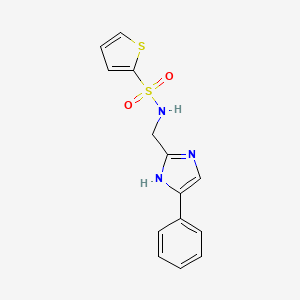![molecular formula C20H21N7O B2549885 4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2189500-10-3](/img/structure/B2549885.png)
4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various piperidine derivatives has been explored in the provided studies. In the first study, a series of 1-methyl-4-piperidylidene derivatives were synthesized, specifically focusing on the 9-substituted-11H-pyrrolo[2,1-b]benzazepin-11-ylidene and 9-substituted-6,11-dihydro-5H-pyrrolo[2,1-b] benzazepin-11-ylidene piperidines . The second study describes the synthesis of a novel piperidin-4-one derivative, specifically 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, through the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . These syntheses involve complex reactions and provide a foundation for understanding the chemical behavior of such compounds.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and bioactivity. The first study does not provide detailed structural information, but it does mention that atropisomerism is present in some of the synthesized compounds, and they exhibit racemization at room temperature . The second study provides a more detailed analysis, with the synthesized molecule exhibiting a nonplanar structure. The piperidine ring adopts a chair conformation, and the dihedral angle between the pyridine and benzene rings is significant, indicating a certain degree of spatial orientation that could affect its biological interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their potential reactivity. The first study does not detail the specific reactions but does mention the racemization of enantiomers at room temperature, which suggests a certain level of chemical instability or reactivity . The second study's synthesis process implies the potential for nucleophilic substitution reactions, given the use of chloromethylpyridine as a reactant .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and molecular structure. The first study's compounds have been examined for receptor binding affinities, which is a physical property related to their potential neuroleptic activities . The second study provides specific physical parameters such as crystal system, space group, and cell dimensions, which contribute to the understanding of the compound's solid-state properties . The lack of intra- or intermolecular hydrogen bonds in the crystal structure could influence the compound's solubility and stability .
Bioactivity Analysis
The receptor binding studies in the first paper suggest that the synthesized compounds have affinities for various receptors, which is predictive of antipsychotic activity . The second paper indicates that the synthesized compound exhibits broad inhibitory activities toward fungi, which could be of interest for antifungal applications . These bioactivities are directly related to the molecular structure and physical properties of the compounds.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Triazole Derivatives : Triazole derivatives, similar in structure to the given compound, have been synthesized and studied for their potential anticonvulsant activity. These compounds were obtained through condensation reactions, demonstrating the versatility of triazole-based structures in medicinal chemistry (Nassar et al., 2016).
Antimicrobial Activity : Another study focused on the synthesis of 1,3,4-oxadiazoles with a piperidinyl moiety, highlighting their significant antibacterial and moderate antifungal activities. This suggests that compounds with similar structures could be explored for their antimicrobial properties (Vankadari et al., 2013).
Neuroleptic Activities : Piperidylidene-benzazepine derivatives, related to the given compound through the piperidine component, have been synthesized and analyzed for their receptor binding affinities, which are predictive of antipsychotic activity. This underscores the potential use of such compounds in the development of neuroleptic drugs (Remy et al., 1983).
Anti-arrhythmic Activity : Compounds incorporating piperidine and related heterocycles have been synthesized and evaluated for their anti-arrhythmic activity, showcasing the therapeutic potential of such molecules in cardiovascular diseases (Abdel‐Aziz et al., 2009).
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-triazole moiety are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target of “4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile” would depend on its exact structure and the presence of other functional groups.
Propiedades
IUPAC Name |
4-[[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c21-11-16-1-3-17(4-2-16)12-25-9-7-18(8-10-25)13-26-20(28)6-5-19(24-26)27-15-22-14-23-27/h1-6,14-15,18H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPKMORVKREKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549808.png)
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2549810.png)
![6-O-ethyl 3-O-methyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2549812.png)
![2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2549813.png)
![7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2549814.png)
![3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2549815.png)


![(Z)-ethyl 1-methyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549820.png)


![8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549823.png)